molecular formula C21H25N3O3S B1313104 Quetiapine Sulfoxide CAS No. 329216-63-9

Quetiapine Sulfoxide

Cat. No. B1313104
CAS RN: 329216-63-9
M. Wt: 399.5 g/mol
InChI Key: FXJNLPUSSHEDON-UHFFFAOYSA-N
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Description

Quetiapine Sulfoxide is a metabolite of Quetiapine, an atypical antipsychotic used to treat conditions such as schizophrenia, bipolar disorder, and depression . Quetiapine works by changing the activity of certain natural substances in the brain . The sulfoxide metabolite is pharmacologically inactive .


Synthesis Analysis

Quetiapine is metabolized mainly in the liver. The major metabolic pathways are sulfoxidation to the sulfoxide metabolite and oxidation to the parent acid metabolite . The quetiapine metabolite designated as carboxylic acid is the result of oxidation of the terminal alkyl-OH group .

Scientific Research Applications

Pharmacogenetics

Quetiapine Sulfoxide: plays a significant role in the field of pharmacogenetics. Studies have shown that genetic variations, particularly in genes like CYP3A4 , can influence the metabolism of quetiapine, affecting drug exposure and patient response . This has led to personalized medicine approaches where dosing can be adjusted based on a patient’s genetic makeup to optimize efficacy and minimize adverse drug reactions.

Neuroscience

In neuroscience, Quetiapine Sulfoxide is recognized for its impact on neurotransmitter systems. It’s an active metabolite that contributes to the antidepressant efficacy of quetiapine by selectively inhibiting noradrenaline reuptake and acting as an antagonist at various serotonin receptors . This has implications for treating mood disorders and understanding the neurochemical pathways involved in psychiatric conditions.

Clinical Psychology

Quetiapine Sulfoxide: is also relevant in clinical psychology. As an active metabolite of quetiapine, it’s involved in the drug’s anxiolytic and antidepressant effects, which are crucial for treating conditions like major depressive disorder and generalized anxiety disorder . Its role in modulating neurotransmitter activity is vital for therapeutic strategies in mental health.

Psychiatry

In psychiatry, the metabolite has been linked to the drug’s efficacy in treating schizophrenia and bipolar disorder. It’s part of the reason why quetiapine is effective across a range of doses, offering different clinical effects from sedation to mood stabilization and antipsychotic action . Understanding its pharmacokinetics and pharmacodynamics is essential for effective patient management.

Neurology

Quetiapine Sulfoxide: has potential benefits in neurology, particularly in conditions like Parkinson’s disease psychosis and migraine prevention. Its interaction with neurotransmitter systems can influence symptoms and provide therapeutic benefits, making it a subject of interest for further research and treatment optimization .

Medical Research Advancements

Finally, Quetiapine Sulfoxide is at the forefront of medical research advancements. Its presence and distribution in patients’ urine are being studied to improve drug monitoring and adherence . Additionally, its pharmacological profile is continuously being explored to enhance treatment protocols and outcomes for various psychiatric and neurological disorders .

Mechanism of Action

Target of Action

Quetiapine Sulfoxide, a metabolite of Quetiapine, is likely to interact with the same primary targets as its parent compound. Quetiapine shows affinity for various neurotransmitter receptors including serotonin (5-HT1A and 5-HT2), dopamine (D1 and D2), histamine (H1), and adrenergic receptors (alpha 1 and alpha 2) . These receptors play crucial roles in regulating mood, cognition, and behavior.

Mode of Action

Quetiapine’s antipsychotic activity is believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2 (5-HT2) antagonism . It is an antagonist at multiple neurotransmitter receptors in the brain . The active metabolite, N-desalkylquetiapine, differs from its parent molecule by exhibiting high affinity for muscarinic M1 receptors .

Biochemical Pathways

Quetiapine undergoes extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . Among them, CYP3A4 and CYP2D6 are the predominant metabolic systems . CYP3A4 is known to give rise to N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide . CYP2D6 directly transforms quetiapine into 7-hydroxy quetiapine .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with the maximum plasma concentration reached within 1 to 2 hours . The drug is approximately 83% bound to serum proteins . Single and multiple dose studies have demonstrated linear pharmacokinetics in the clinical dose range . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism .

Result of Action

The enhancement of norepinephrine and serotonin transmission by quetiapine may contribute to its antidepressant action in mood disorders . Quetiapine has been shown to inhibit nitric oxide and TNF-α release from IFN-γ-activated microglia without influencing neuronal survival . It also increases the viability of UVB-treated HaCaT cells and protects cells from ROS-induced damage .

Action Environment

The action of Quetiapine Sulfoxide can be influenced by various environmental factors such as the presence of other drugs, patient’s metabolic state, and genetic factors. For instance, co-administration with potent CYP3A4 inducers or inhibitors may require dose adjustments . Furthermore, the drug’s action can be affected by the patient’s age, liver function, and smoking habits .

Safety and Hazards

Quetiapine, the parent drug of Quetiapine Sulfoxide, has several side effects and hazards. These include uncontrolled muscle movements, breast swelling and tenderness, trouble swallowing, severe constipation, painful or difficult urination, high blood pressure, fast, slow or uneven heart rate, a light-headed feeling, sudden numbness or weakness, severe headache, blurred vision, eye pain or redness, seeing halos around lights, a seizure, feeling unusually hot or cold, signs of infection - fever, chills, sore throat, body aches, unusual tiredness, loss of appetite, bruising or bleeding .

Future Directions

Future research into Quetiapine and its metabolites like Quetiapine Sulfoxide could focus on further understanding the pharmacogenetics of Quetiapine treatment . This could help to optimize treatment strategies for individuals based on their genetic makeup.

properties

IUPAC Name

2-[2-[4-[(11S)-11-oxobenzo[b][1,4]benzothiazepin-6-yl]piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJNLPUSSHEDON-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3[S@@](=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439830
Record name Quetiapine Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quetiapine Sulfoxide

CAS RN

329216-63-9
Record name Quetiapine S-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329216639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quetiapine Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[4-(5-Oxidodibenzo[b,f][1,4]Thiazepin-11-yl]-1-Piperazinyl]Ethoxy]Ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUETIAPINE S-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW92313VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Quetiapine Sulfoxide in Quetiapine therapy?

A1: Quetiapine Sulfoxide is a major metabolite of the atypical antipsychotic drug, Quetiapine. [, , ] While Quetiapine is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme, the specific contribution of CYP3A4 to Quetiapine Sulfoxide formation at therapeutic doses is still under investigation. [, ] Interestingly, research suggests that Quetiapine Sulfoxidation may not be solely dependent on CYP3A4. []

Q2: Why is monitoring Quetiapine Sulfoxide levels important in patients taking Quetiapine?

A2: Quetiapine Sulfoxide has been found to be a significant urinary metabolite of Quetiapine, often present in higher concentrations than Quetiapine itself. [] Including Quetiapine Sulfoxide analysis in urine drug monitoring can lead to more accurate estimations of patient adherence to Quetiapine therapy. []

Q3: How do factors like formulation and time since the last dose affect Quetiapine Sulfoxide levels?

A3: Studies have shown that Quetiapine Sulfoxide plasma concentrations are significantly affected by the formulation of Quetiapine (immediate-release vs. extended-release) and the time elapsed since the last dose. [] This highlights the importance of considering these factors when interpreting Quetiapine Sulfoxide levels in a clinical setting.

Q4: Are there any analytical challenges associated with measuring Norbuprenorphine in patients also prescribed Quetiapine?

A4: Yes, Quetiapine metabolites, particularly two hydroxyquetiapine acids and a Quetiapine Sulfoxide acid diastereomer pair, have been found to interfere with the LC–MS-MS methods used to quantify Norbuprenorphine in urine drug testing. [] This interference can complicate the accurate assessment of patient compliance with prescribed Norbuprenorphine.

Q5: Does the presence of cytochrome b5 impact the metabolism of Quetiapine by CYP3A4 and CYP3A5?

A5: Research suggests that cytochrome b5 plays a role in Quetiapine metabolism. [] While the intrinsic clearance (CLint) of Quetiapine by CYP3A4 is significantly reduced in the presence of cytochrome b5, the CLint by CYP3A5 remains largely unaffected. []

Q6: What is the role of N-Desalkylquetiapine in understanding Quetiapine's effects?

A6: N-Desalkylquetiapine, another key metabolite of Quetiapine, has been suggested to possess pharmacological activity, potentially contributing to Quetiapine's therapeutic effects. [] Measuring plasma N-Desalkylquetiapine concentrations might offer a more reliable indicator of Quetiapine exposure compared to measuring Quetiapine levels alone, particularly because N-Desalkylquetiapine levels are less affected by factors like formulation and time since the last dose. []

Q7: Are there any notable differences in the pharmacokinetics of Quetiapine and its metabolites between adults and adolescents?

A7: Studies indicate that both pediatric and adult populations exhibit comparable pharmacokinetic profiles for Quetiapine and its metabolites, including Quetiapine Sulfoxide. [] This suggests that dosage adjustments based solely on age may not be necessary for patients within this age range.

Q8: Is there a specific analytical method for measuring Quetiapine and its metabolites in biological samples?

A8: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has been successfully employed to accurately determine the concentrations of Quetiapine and its metabolites in plasma samples. [, , , ] This technique allows for the simultaneous measurement of multiple analytes, aiding in the comprehensive understanding of Quetiapine's pharmacokinetic profile.

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